REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2.[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH:19]=[C:20]([O:22][CH3:23])[CH:21]=1)C=O.[C:24](O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].CC(O)=O>CN(C=O)C>[CH3:23][O:22][C:20]1[CH:21]=[C:14]([O:13][CH3:12])[CH:15]=[CH:16][C:19]=1[CH2:24][NH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2 |f:2.3|
|
Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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NC=1C=C2CC(NC2=CC1)=O
|
Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
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COC=1C=C(C=O)C=C(C1)OC
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Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
0.5 mL
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Type
|
reactant
|
Smiles
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CC(=O)O
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred at room temperature for 3.5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The mixture was partitioned between saturated NaHCO3 solution (50 ml) and CHCl3 (50 ml)
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted again with CHCl3 (2×50 ml)
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Type
|
WASH
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Details
|
washed with saturated NaHCO3 solution (50 ml), water (2×75 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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ADDITION
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Details
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poured into Et2O (100 ml)
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Type
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STIRRING
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Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
WASH
|
Details
|
washed with Et2O
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(CNC=2C=C3CC(NC3=CC2)=O)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.02 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |